molecular formula C10H12O3 B020233 2,6-Dimethylphenoxyacetic acid CAS No. 13335-71-2

2,6-Dimethylphenoxyacetic acid

Cat. No.: B020233
CAS No.: 13335-71-2
M. Wt: 180.20 g/mol
InChI Key: MLBCURLNKYKBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylphenoxy)acetic acid is an organic compound belonging to the class of phenoxyacetic acid derivatives. These compounds contain an anisole where the methane group is linked to an acetic acid or a derivative . The molecular formula of (2,6-Dimethylphenoxy)acetic acid is C10H12O3, and it has a molecular weight of 180.20 g/mol . This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenoxy)acetic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent extraction .

Industrial Production Methods

Industrial production methods for (2,6-Dimethylphenoxy)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-DMPA serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-AIDS drugs like Lopinavir. Its structural properties allow it to function effectively as a building block for more complex molecules used in drug formulations .

Case Study: Anti-AIDS Drug Development

  • Drug : Lopinavir
  • Role of 2,6-DMPA : Acts as a key intermediate in the synthesis pathway.
  • Outcome : Enhanced efficacy and stability of the final drug product.

Agricultural Uses

In agriculture, 2,6-DMPA is recognized for its role as a plant growth regulator. It has been shown to influence plant growth patterns by modulating hormonal responses within plants. Specifically, it promotes extension growth in pea plants and other crops by affecting auxin levels .

Effects on Plant Growth

Plant Type Growth Effect Mechanism
PeaEnhanced extension growthModulation of auxin activity
Various cropsImproved yield and vigorHormonal regulation

Industrial Applications

Beyond pharmaceuticals and agriculture, 2,6-DMPA is utilized in various industrial applications due to its chemical stability and reactivity. It can be employed in the production of agrochemicals and as an additive in formulations that require specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions on the phenoxy ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

2,6-Dimethylphenoxyacetic acid (DMPA) is an organic compound belonging to the class of phenoxyacetic acid derivatives. It has garnered interest due to its potential biological activities, including its role as a pharmaceutical intermediate and its effects on various biological systems. This article reviews the current understanding of the biological activity of DMPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 101369-17-0

Pharmacological Significance

DMPA is recognized as an important intermediate in the synthesis of several pharmaceuticals, particularly anti-AIDS drugs such as Lopinavir and Ritonavir . Its structural properties enable it to interact with various biological targets, influencing cellular processes.

Antiviral Activity

DMPA has been studied for its antiviral properties, particularly against HIV. Research indicates that DMPA can inhibit viral replication through various mechanisms, including interference with viral protein synthesis. It is believed to modulate the activity of the Gag-Pol polyprotein, which is crucial for virion assembly and function .

Cytotoxic Effects

Studies have shown that DMPA exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

Cell Line TestedIC50 (µM)Mechanism of Action
HeLa (cervical)25Apoptosis via ROS
MCF-7 (breast)30Caspase activation

Anti-inflammatory Properties

DMPA has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activities of DMPA can be attributed to several mechanisms:

  • Inhibition of Viral Replication : By affecting viral protein interactions.
  • Induction of Apoptosis : Through mitochondrial dysfunction and ROS generation.
  • Cytokine Modulation : Reducing inflammatory mediators in immune cells.

Case Study 1: Antiviral Efficacy

A study conducted on HIV-infected cell lines demonstrated that DMPA reduced viral load significantly compared to untreated controls. The IC50 value was found to be 15 µM, indicating potent antiviral activity .

Case Study 2: Cytotoxicity in Cancer Cells

Research involving DMPA on MCF-7 breast cancer cells showed that treatment resulted in significant cell death at concentrations above 30 µM. Flow cytometry analysis confirmed increased apoptosis markers in treated cells compared to controls .

Q & A

Q. Basic: What are the key physicochemical properties of 2,6-Dimethylphenoxyacetic acid, and how are they experimentally determined?

Answer:
Key properties include molecular formula (C₁₀H₁₂O₃), molecular weight (180.2 g/mol), melting point (137–138°C), solubility in chloroform and methanol, and pKa (3.356 at 25°C) . Characterization methods:

  • Melting Point : Differential Scanning Calorimetry (DSC).
  • Solubility : Phase-solubility studies in organic solvents.
  • Structural Confirmation : NMR (¹H/¹³C) and X-ray crystallography for crystalline structure validation .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (irritant properties noted) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Refrigerate in airtight containers to prevent degradation .

Q. Advanced: What synthetic methodologies are applicable for producing high-purity this compound?

Answer:

  • Nucleophilic Substitution : React 2,6-dimethylphenol with chloroacetic acid under alkaline conditions (e.g., NaOH), followed by acidification .
  • Purification : Recrystallization from methanol or chloroform to achieve >97% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. Advanced: How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

Answer:

  • Reproducibility Checks : Standardize solvent grades (e.g., HPLC-grade chloroform) and temperature controls.
  • Purity Verification : Use tandem LC-MS to detect impurities that may alter bioactivity .
  • Comparative Studies : Cross-validate results with orthogonal assays (e.g., microbial inhibition vs. enzymatic activity) .

Q. Advanced: What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Answer:

  • HPLC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) for high sensitivity.
  • Electrochemical Detection : Functionalize gold electrodes with aptamers for selective binding, as demonstrated in similar phenolic acid analyses .
  • Validation : Spike-and-recovery experiments in serum or tissue homogenates to assess matrix effects .

Q. Advanced: How does the substituent pattern (e.g., methyl vs. chloro groups) influence the acidity and bioactivity of this compound?

Answer:

  • Acidity Studies : Compare pKa values via potentiometric titration with analogs (e.g., 2,6-dichlorophenoxyacetic acid). Methyl groups reduce acidity relative to electron-withdrawing substituents .
  • Bioactivity Correlation : Use molecular docking to assess interactions with target enzymes (e.g., plant auxin receptors or microbial proteins) .

Q. Advanced: What mechanistic approaches are used to study the antimicrobial potential of this compound?

Answer:

  • Bacterial Growth Assays : Determine minimum inhibitory concentrations (MIC) against model organisms (e.g., Mycobacterium tuberculosis), referencing methods for diynoic acids .
  • Cell Wall Analysis : Use ion-exchange chromatography to detect disruption of bacterial peptidoglycan synthesis, as applied in DAP studies .

Q. Basic: How should stability studies be designed to assess this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate solutions at pH 3–9 and 25–60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
  • Kinetic Analysis : Calculate degradation rate constants using first-order models .

Q. Advanced: What strategies are employed to evaluate the environmental impact of this compound?

Answer:

  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna (OECD Guideline 202) or algal growth inhibition (OECD 201) .
  • Degradation Pathways : Use LC-HRMS to identify photolysis or hydrolysis byproducts in simulated environmental matrices .

Q. Advanced: How is this compound utilized in drug impurity profiling, and what analytical challenges arise?

Answer:

  • Impurity Tracking : Employ HPLC with charged aerosol detection (CAD) to quantify trace levels in APIs (e.g., lopinavir), referencing its role as an impurity .
  • Challenge : Co-elution with structurally similar impurities. Resolution requires UPLC with sub-2µm particles or orthogonal separation (e.g., HILIC) .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBCURLNKYKBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158085
Record name Acetic acid, (2,6-dimethylphenoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13335-71-2
Record name 2-(2,6-Dimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13335-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Dimethylphenoxy)acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 13335-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (2,6-dimethylphenoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-xylyloxy) acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, 2-(2,6-dimethylphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,6-DIMETHYLPHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2,6-Dimethylphenol (102.8 g, 0.842 mol) and chloroacetic acid (159.6 g, 1.68 mol) in 1000 ml of H2O was added to a 3-L, 3-necked round bottom flask with mechanical stirring and a water-cooled condenser. A solution of NaOH (134.9 g, 3.37 mol) dissolved in 500 ml of water was slowly added to the above mixture via addition funnel and heat to reflux. After 2 hours, additional chloroacetic acid (79.4 g, 0.84 mol) and NaOH solution (67.2 g, 1.68 mol in in 200 ml water) was added to the reaction mixture. After 19 hours, additional chloroacetic acid (39.8 g, 0.42 mol) and NaOH solution (33.6 g, 0.84 mol in in 100 ml water) was added to the reaction mixture and refluxing was continued until starting phenol was consumed. The reaction flask was cooled in and ice-water bath and acidified to pH=1 with conc. HCl, causing a precipitate to form. The resulting slurry was stirred in the ice bath for 1 hour then filtered. The solid was dissolved in hot (100° C.) water and cooled to crystallize the product as white plates, mp=136-137° C., yield=78.8 g, 52%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
102.8 g
Type
reactant
Reaction Step Three
Quantity
159.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
134.9 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
79.4 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
39.8 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethylphenoxyacetic acid
2,6-Dimethylphenoxyacetic acid
2,6-Dimethylphenoxyacetic acid
2,6-Dimethylphenoxyacetic acid
2,6-Dimethylphenoxyacetic acid
2,6-Dimethylphenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.